Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Description

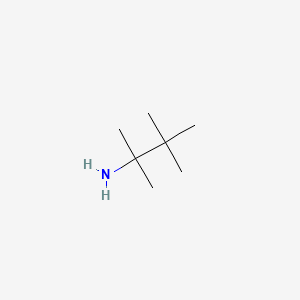

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride (CAS: Not explicitly provided in evidence) is a branched aliphatic amine hydrochloride salt characterized by a propylamine backbone substituted with four methyl groups at the 1,1,2,2 positions. This structural arrangement confers significant steric hindrance and altered electronic properties compared to linear or less-substituted propylamine derivatives. While direct references to this compound are absent in the evidence, analogous compounds such as n-propylamine hydrochloride (CAS 556-53-6) and other substituted propylamine hydrochlorides (e.g., 3-(methylthio)propylamine hydrochloride , fluoxetine hydrochloride ) provide contextual insights. Branched amines like this are often utilized as intermediates in organic synthesis, catalysts, or bioactive molecules in pharmaceuticals due to their tailored solubility, stability, and receptor-binding profiles.

Properties

IUPAC Name |

2,3,3-trimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2,3)7(4,5)8/h8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGALPHNSQJNSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183918 | |

| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29772-54-1 | |

| Record name | 2,3,3-Trimethyl-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29772-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029772541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Amines are known to interact with various biological targets, including receptors and enzymes, which play crucial roles in numerous biological processes.

Mode of Action

Generally, amines can act as ligands, binding to specific receptors or enzymes, thereby modulating their activity.

Biochemical Pathways

Amines are involved in a wide range of biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes.

Biological Activity

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride is an organic compound with significant implications in various biological research fields. It is categorized as an amine, which are known for their interactions with biological targets such as receptors and enzymes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H17N

- Molecular Weight : 115.22 g/mol

- Purity : Typically around 95% .

Amines like propylamine can influence numerous biological processes through several mechanisms:

- Receptor Interaction : Amines often act as ligands for various receptors in the body, potentially modulating neurotransmitter systems.

- Enzymatic Activity : They may also serve as substrates or inhibitors for specific enzymes, affecting metabolic pathways.

- Cell Signaling : By interacting with cellular signaling pathways, they can influence cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that propylamine derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Some studies have shown that certain amine compounds possess antibacterial and antifungal activities. They can disrupt microbial cell membranes or inhibit essential metabolic processes.

- Anticancer Potential : Preliminary studies suggest that propylamine derivatives may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress .

- Neuroprotective Effects : There is emerging evidence that certain amines can provide neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation .

Antimicrobial Activity

A study focused on the synthesis of new compounds based on propylamine derivatives demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The findings suggested that these compounds could serve as potential antibiotics .

Anticancer Activity

Research evaluating the anticancer properties of propylamine derivatives indicated that they could decrease cell proliferation and induce apoptosis in various cancer cell lines. For instance, a derivative was shown to arrest the cell cycle at the G0/G1 phase, significantly increasing the percentage of cells in this phase compared to controls .

Neuroprotective Studies

In a neuroprotection study, derivatives of propylamine were tested for their ability to mitigate oxidative stress in neuronal cells. Results indicated a reduction in markers of oxidative damage and improved cell viability under stress conditions .

Data Tables

| Study | Biological Activity | Target Organism/Cell Line | Key Findings |

|---|---|---|---|

| Study 1 | Antibacterial | Neisseria meningitidis | Moderate activity observed |

| Study 2 | Anticancer | Various cancer cell lines | Induced apoptosis; cell cycle arrest at G0/G1 phase |

| Study 3 | Neuroprotection | Neuronal cells | Reduced oxidative stress markers |

Scientific Research Applications

Organic Synthesis

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride serves as a useful intermediate in organic synthesis. Its structure allows it to participate in various reactions:

- Amine Reactions : It can act as a nucleophile in alkylation and acylation reactions, leading to the formation of more complex amines.

- Synthesis of Heterocycles : The compound can be used to synthesize nitrogen-containing heterocycles, which are important in medicinal chemistry.

Pharmaceutical Applications

The compound has potential uses in the pharmaceutical industry:

- Drug Development : It can be utilized as a building block for synthesizing pharmaceutical agents. For example, its derivatives have been explored for their activity against various biological targets.

- Bioactive Compounds : Research indicates that derivatives of propylamine can exhibit anti-inflammatory and analgesic properties .

Agrochemical Applications

In agriculture, propylamine derivatives are being investigated for their potential as:

- Pesticides and Herbicides : The compound's amine functionality may enhance the effectiveness of agrochemicals by improving their solubility and bioavailability.

- Plant Growth Regulators : Some studies suggest that amines can influence plant growth and development .

Case Study 1: Synthesis of Novel Anticancer Agents

A study reported the synthesis of novel anticancer agents using propylamine derivatives. These compounds were tested for their cytotoxicity against various cancer cell lines. The results indicated significant activity against specific cancer types, highlighting the potential of propylamine as a scaffold for drug development .

Case Study 2: Development of Eco-friendly Pesticides

Research focused on modifying propylamine to develop eco-friendly pesticides. The modified compounds showed improved efficacy against common agricultural pests while reducing environmental impact. Field trials demonstrated that these new formulations could effectively control pest populations with lower toxicity to non-target organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between Propylamine, 1,1,2,2-tetramethyl-, hydrochloride and structurally related compounds:

Key Differentiators

- Steric Effects: The tetramethyl substitution in the target compound creates pronounced steric hindrance, reducing its reactivity in nucleophilic reactions compared to linear analogs like n-propylamine hydrochloride .

- Biological Activity : While fluoxetine hydrochloride and Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride demonstrate receptor-specific interactions, the target compound’s activity remains speculative but could involve unique steric or electronic interactions with enzymes or transporters.

Pharmacological Potential

Compounds with bulky substituents, such as fluoxetine hydrochloride , exhibit targeted bioactivity due to steric complementarity with biological receptors. The tetramethyl groups in the target compound may similarly influence pharmacokinetics (e.g., prolonged half-life due to reduced metabolic degradation) .

Industrial Relevance

The low solubility of branched amines makes them suitable for non-polar solvent systems in polymer chemistry or agrochemical formulations, as seen in 3-methoxypropan-1-amine hydrochloride’s role as a solubility modifier .

Preparation Methods

Method 1: Reaction of 1,1,2,2-Tetramethyl-1-aminopropane with Hydrochloric Acid

Overview : This method involves the direct reaction of 1,1,2,2-tetramethyl-1-aminopropane with hydrochloric acid.

-

- The amine is dissolved in an appropriate solvent.

- Hydrochloric acid is added cautiously to form the hydrochloride salt.

Yield : Typically high, often exceeding 90%.

Conditions : The reaction is usually conducted at room temperature to minimize decomposition.

Method 2: Reductive Amination

Overview : This method utilizes a reductive amination process where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

-

- A suitable aldehyde (e.g., propionaldehyde) is reacted with an amine under acidic conditions.

- Sodium borohydride or another reducing agent is used to facilitate the reaction.

Yield : Yields can reach up to 85% depending on the reaction conditions.

Conditions : The reaction typically occurs at elevated temperatures (50-70 °C) for several hours.

Method 3: N-Alkylation of Amine Precursors

Overview : This method involves the alkylation of amine precursors using alkyl halides.

-

- A primary amine reacts with an alkyl halide (e.g., bromoethane) in a solvent like ethanol or DMF.

Yield : Varies widely; however, optimized conditions can yield over 80%.

Conditions : The reaction may require heating and can be sensitive to the choice of solvent and temperature.

Method 4: Use of Acid Chlorides

Overview : Acid chlorides can be used to synthesize amines through nucleophilic substitution.

-

- An acid chloride is reacted with ammonia or an amine in a suitable solvent.

Yield : Generally high yields (up to 90%) can be achieved.

Conditions : Reactions are typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.

The following table summarizes the key aspects of each preparation method:

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Reaction with HCl | >90 | Room temperature | Simple and direct |

| Reductive Amination | Up to 85 | Elevated temperature | Versatile for various substrates |

| N-Alkylation | >80 | Heating required | Good for complex amines |

| Use of Acid Chlorides | Up to 90 | Anhydrous conditions | High purity products |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,1,2,2-tetramethylpropylamine hydrochloride, and how can purity be optimized?

- Methodology :

- Nucleophilic alkylation : React tertiary amines with methyl halides in polar solvents (e.g., ethanol/water mixtures) under controlled pH. Multiple alkylation steps may be required to introduce four methyl groups .

- Purification : Recrystallization from anhydrous ethanol or methanol to achieve ≥99% purity, as per pharmacopeial standards .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a chloroform-methanol-acetic acid (13:9:4) mobile phase. Detect impurities with ferric chloride/potassium ferricyanide spray .

Q. How can researchers verify the identity and purity of 1,1,2,2-tetramethylpropylamine hydrochloride?

- Analytical Techniques :

- TLC : Spot samples against a reference standard (30 mg/mL in methanol). Develop using chloroform-methanol-acetic acid (13:9:4) and detect with ferric chloride spray. Principal spot Rf should match the standard .

- Potentiometric titration : Dissolve 0.150 g in anhydrous formic acid and titrate with acetic anhydride to determine chloride content .

- Purity Criteria :

- Clarity test : A 10% aqueous solution must be clear and colorless .

- Heavy metals : ≤20 µg/g via limit testing .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- GHS Classification : Acute toxicity (Oral Cat. 4), skin/eye irritation (Cat. 2). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For skin contact, rinse immediately with water; seek medical attention if irritation persists .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can contradictory results in impurity profiling be resolved?

- Case Study : Discrepancies between TLC and HPLC data.

- Cross-Validation :

- TLC : Use silica gel plates with methanol-diethylamine (19:1) to separate impurities. Compare spot intensities against diluted standards (e.g., 0.05% w/v) .

- HPLC : Employ a C18 column with UV detection (254 nm). Optimize gradient elution (acetonitrile/water + 0.1% TFA) to resolve co-eluting peaks .

- Root Cause : Degradation products (e.g., oxidized amines) may form under light exposure. Conduct stability studies under accelerated conditions (40°C/75% RH) .

Q. What strategies are effective for quantifying trace impurities in this compound?

- Method Development :

- Sample Preparation : Dissolve 100 mg in ethanol (95%), dilute to 200 mL, and filter (0.45 µm). Use isopromethazine hydrochloride as an internal standard .

- GC-MS : Derivatize with trifluoroacetic anhydride (TFAA) to enhance volatility. Monitor m/z fragments specific to methylated byproducts .

- Acceptance Criteria : Total impurities ≤1.0% (USP Grade) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Experimental Design :

- pH Stability : Prepare buffer solutions (pH 3–9) and incubate samples at 25°C. Measure degradation via HPLC at 0, 7, 14 days.

- Thermal Stability : Store samples at -20°C, 4°C, and 25°C. Assess chloride content via argentometric titration .

- Findings :

- Degradation Pathway : Hydrolysis at pH >7 produces tertiary amines.

- Optimal Storage : pH 4–6 at 2–8°C minimizes decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.